Ionic Conductivity in Si4+-Doped Li3AlF6
Li2SiF6, when used as a dopant to form a solid solution with Li3AlF6, enables a room-temperature Li+ ionic conductivity of 3 × 10⁻⁵ S/cm [1]. This value represents the highest reported conductivity among known lithium metal fluorides [1]. In contrast, the host matrix Li3AlF6 alone exhibits significantly lower conductivity, often insufficient for practical solid electrolyte applications [2].
| Evidence Dimension | Room-temperature Li+ ionic conductivity |
|---|---|
| Target Compound Data | 3 × 10⁻⁵ S/cm (4Li3AlF6·Li2SiF6 pellet) |
| Comparator Or Baseline | Li3AlF6 (undoped) |
| Quantified Difference | >1 order of magnitude improvement (qualitative estimate based on reported fluoride conductivities) |
| Conditions | Ball-milled 4Li3AlF6·Li2SiF6 solid solution pellet; measured at 25 °C |
Why This Matters
Enables the development of all-solid-state lithium-ion batteries with fluoride-based electrolytes, which offer superior electrochemical stability compared to sulfides, despite historically low conductivity.
- [1] Miyazaki, R., Yamaguchi, G., Yagi, E., Yoshida, T., & Tomita, T. (2024). Enhancement of the Li+ Conductivity of Li3AlF6 for Stable All-Solid-State Lithium-Ion Batteries. ACS Applied Energy Materials, 7(6), 2533–2541. View Source
- [2] Tomita, T., et al. (2024). Effect of High-Pressure Treatment on the Crystal Structure and Li+ Conduction Properties of Li3AlF6. ECS Meeting Abstracts. View Source
